

# A Comprehensive Technical Guide to 10-Propoxydecanoic Acid

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## Compound of Interest

Compound Name: 10-Propoxydecanoic acid

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## Abstract

**10-Propoxydecanoic acid**, also known as 11-Oxatetradecanoic acid or O-11, is a synthetic myristic acid analog with demonstrated biological activity. As a saturated fatty acid with a propoxy group at the 10-position, it serves as a valuable tool in parasitology and cell biology research. Its primary mechanism of action is believed to be the inhibition of protein N-myristoylation, a critical co- and post-translational modification in many eukaryotic and viral proteins. This technical guide provides a detailed overview of **10-propoxydecanoic acid**, including its physicochemical properties, a plausible synthesis protocol, its biological activity with a focus on its trypanocidal effects, and detailed experimental methodologies.

## Physicochemical Properties

**10-Propoxydecanoic acid** is a medium-chain fatty acid.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below.

| Property          | Value  | Source |
|-------------------|--|--------|
| CAS Number        | 119290-00-5, 119290-12-9   | [2]    |
| Molecular Formula | C13H26O3   | [1][3] |
| Molecular Weight  | 230.34 g/mol   | [1][2] |
| Appearance        | White to light green solid (for the bromo-precursor)                                       | [4]    |
| Boiling Point     | 336.4 °C at 760 mmHg   | [3]    |
| Density           | 0.943 g/cm <sup>3</sup>  | [3]    |
| Flash Point       | 115.9 °C   | [3]    |
| pKa               | ~4.8 (Predicted)   | [4]    |
| Solubility        | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 1 mg/ml). | [5]    |
| LogP              | 3.7  | [1][2] |

## Synthesis Protocol

A plausible and efficient method for the synthesis of **10-propoxydecanoic acid** is a two-step process involving the synthesis of a 10-bromodecanoic acid intermediate, followed by a Williamson ether synthesis.

### Step 1: Synthesis of 10-Bromodecanoic Acid

This protocol is adapted from the synthesis of 10-bromodecanoic acid from 10-hydroxydecanoic acid.[6]

Materials:

- 10-Hydroxydecanoic acid
- Sodium bromide (NaBr)

- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Glacial acetic acid

Procedure:

- In a reaction kettle, add 10-hydroxydecanoic acid and sodium bromide to glacial acetic acid as the solvent.
- Heat and stir the mixture.
- Slowly add concentrated sulfuric acid to the solution at a temperature of 40-100 °C.
- Maintain the temperature and continue the reaction for 10-15 hours.
- After the reaction is complete, recycle the glacial acetic acid by distillation under reduced pressure (-0.01 to -0.03 MPa) at 80-100 °C.
- Add water to the reaction kettle, stir, and allow the layers to separate for 30 minutes.
- Remove the aqueous layer and wash the organic layer with water 2-3 times.
- Cool, dehydrate, and dry the product to obtain 10-bromodecanoic acid.

## Step 2: Williamson Ether Synthesis of 10-Propoxydecanoic Acid

This is a general protocol based on the principles of the Williamson ether synthesis.<sup>[7][8][9]</sup>

Materials:

- 10-Bromodecanoic acid
- Sodium propoxide (NaOPr) or Sodium metal (Na) and propanol
- Dry, aprotic solvent (e.g., DMF, THF)

Procedure:

- Dissolve 10-bromodecanoic acid in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add a stoichiometric equivalent of sodium propoxide to the solution. Alternatively, sodium propoxide can be generated in situ by carefully adding sodium metal to propanol, and then adding the 10-bromodecanoic acid solution.
- Stir the reaction mixture at room temperature or with gentle heating (50-100 °C) for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
- Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **10-propoxydecanoic acid**.

## Biological Activity and Mechanism of Action

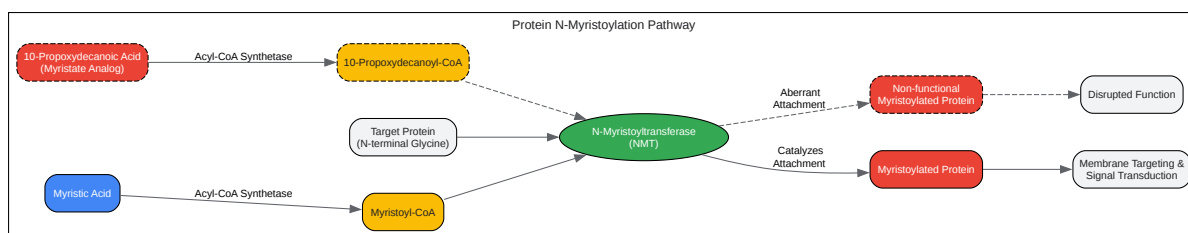
**10-Propoxydecanoic acid** is recognized as a toxic myristic acid analog, with selective toxicity against African trypanosomes.<sup>[10][11][12]</sup> This selective toxicity is attributed to its interference with the unique fatty acid metabolism of these parasites.

## Inhibition of Protein N-Myristoylation

The proposed mechanism of action for **10-propoxydecanoic acid** is the inhibition of N-myristoyltransferase (NMT), the enzyme responsible for protein N-myristoylation. This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.<sup>[10][11][12]</sup>

In *Trypanosoma brucei*, the causative agent of African trypanosomiasis, the variant surface glycoprotein (VSG) is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI)

anchor that exclusively contains myristate.[10][11][12] **10-Propoxydecanoic acid**, as a myristate analog, is believed to be incorporated into GPI anchors and other proteins, disrupting their function and leading to parasite death.[10][11]



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Caption: Proposed mechanism of **10-Propoxydecanoic acid** action via the N-myristoylation pathway.

## Trypanocidal Activity

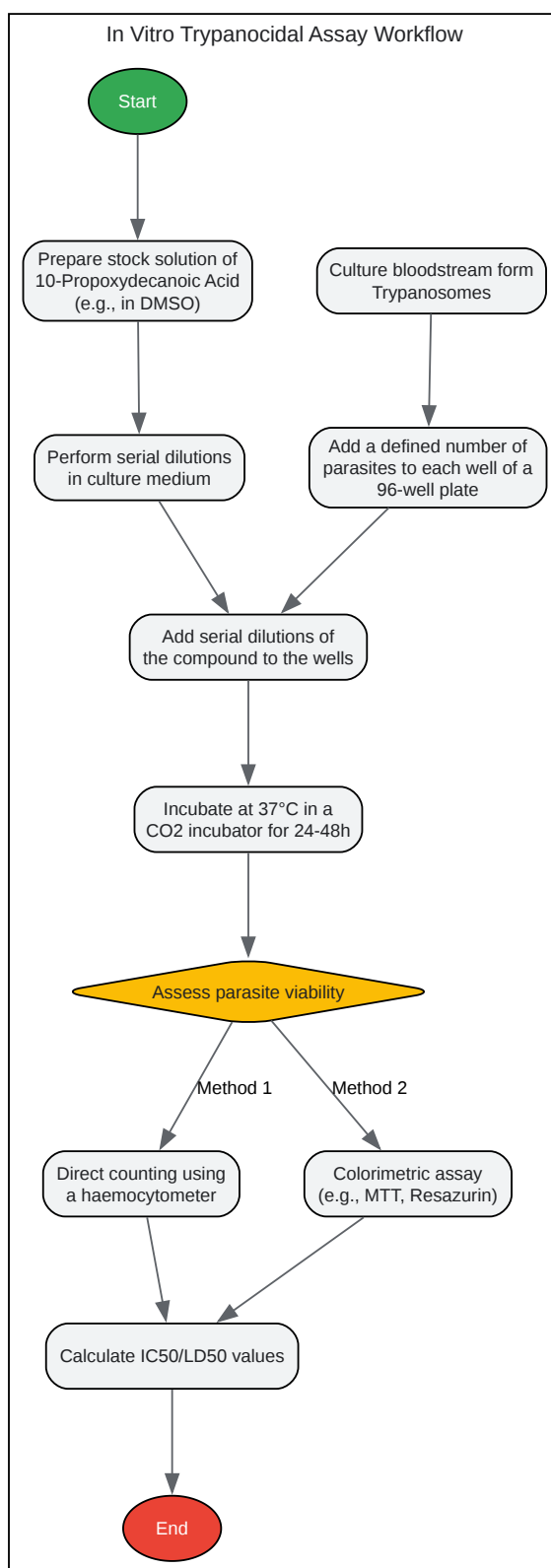
**10-Propoxydecanoic acid** has demonstrated significant in vitro activity against various strains of *Trypanosoma evansi* and *Trypanosoma brucei brucei*. [10][11][12]

| Organism                          | Assay Method                        | IC50 / LD50  | Source               |
|-----------------------------------|-------------------------------------|--------------|----------------------|
| Trypanosoma evansi                | Direct Counting<br>(Haemocytometer) | 3.7 ± 0.2 µM |                      |
| Trypanosoma evansi                | Colorimetric<br>(Formazan-based)    | 5.1 ± 2.0 µM |                      |
| Trypanosoma evansi                | Pyruvate Estimation                 | 8.8 ± 3.7 µM |                      |
| KETRI 243<br>(Trypanosoma strain) | Not specified                       | 14 µM        | <a href="#">[13]</a> |

## Experimental Protocols

### In Vitro Trypanocidal Activity Assay

This protocol is a generalized procedure for assessing the in vitro activity of **10-propoxydecanoic acid** against bloodstream forms of Trypanosoma.



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Caption: Workflow for determining the in vitro trypanocidal activity of **10-Propoxydecanoic acid**.

Materials:

- **10-Propoxydecanoic acid**
- Dimethyl sulfoxide (DMSO)
- Appropriate culture medium (e.g., HMI-9) supplemented with serum
- Bloodstream forms of Trypanosoma
- 96-well microtiter plates
- Haemocytometer or a viability dye (e.g., MTT, Resazurin)
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- **Compound Preparation:** Prepare a stock solution of **10-propoxydecanoic acid** in DMSO. Further dilute the stock solution in the culture medium to obtain the desired starting concentration.
- **Serial Dilutions:** Perform serial dilutions of the compound in the culture medium in a 96-well plate.
- **Parasite Preparation:** Culture and harvest bloodstream forms of Trypanosoma during the logarithmic growth phase.
- **Assay Setup:** Add a defined number of parasites (e.g.,  $2 \times 10^4$  cells/well) to each well of the 96-well plate containing the serially diluted compound. Include wells with parasites only (negative control) and medium only (background control).
- **Incubation:** Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24 to 48 hours.
- **Viability Assessment:**



- Direct Counting: Determine the number of motile parasites in each well using a haemocytometer.
- Colorimetric Assay: Add a viability reagent (e.g., MTT or Resazurin) to each well and incubate for a further 2-4 hours. Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis: Calculate the 50% inhibitory concentration (IC<sub>50</sub>) or 50% lethal dose (LD<sub>50</sub>) by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

## Safety and Handling

While specific toxicity data for **10-propoxydecanoic acid** is limited, as a fatty acid analog, standard laboratory precautions should be observed. Based on safety data for related compounds, it may cause skin and eye irritation.[5]

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store at -20°C.[5]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

## Conclusion

**10-Propoxydecanoic acid** is a valuable research tool for studying fatty acid metabolism and protein N-myristoylation, particularly in the context of trypanosomatid parasites. Its selective toxicity highlights the potential for targeting unique metabolic pathways in these organisms for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and biological activity to aid researchers in their investigations. Further studies are warranted to fully elucidate its in vivo efficacy and toxicological profile.

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